![molecular formula C12H12N2 B2484295 6-Benzylpyridin-3-amine CAS No. 40296-80-8](/img/structure/B2484295.png)
6-Benzylpyridin-3-amine
Overview
Description
Synthesis Analysis
The synthesis of 6-Benzylpyridin-3-amine and related compounds typically involves palladium-catalyzed cross-coupling reactions, such as Suzuki cross-coupling, with various halogenated aromatics and heteroaromatics bearing a primary amine group. These methods allow for the efficient synthesis of amino-substituted arylpyridines without the need for protection/deprotection steps, showcasing the compound's accessibility for further chemical modifications (Thompson et al., 2005).
Molecular Structure Analysis
The molecular structure of derivatives of 6-Benzylpyridin-3-amine, such as those obtained through synthesis methods involving carbon disulfide or benzyl bromide, can be characterized by various spectroscopic techniques, including NMR, UV-Vis, and FTIR spectroscopy, as well as X-ray crystallography. These techniques provide insights into the compound's structural features, including its conformation and the electronic environment of its functional groups (Hwang et al., 2006).
Chemical Reactions and Properties
6-Benzylpyridin-3-amine undergoes various chemical reactions, including nucleophilic substitution and cyclization, to form a wide array of heterocyclic compounds. These reactions are facilitated by the compound's nucleophilic amine group and its ability to form stable intermediates with electrophiles. Additionally, the compound's reactivity can be further explored through reactions such as the Buchwald-Hartwig amination and Suzuki cross-coupling, enabling the introduction of various substituents to its pyridine ring (Kato et al., 2002).
Physical Properties Analysis
The physical properties of 6-Benzylpyridin-3-amine, such as its solubility, melting point, and crystalline structure, can significantly influence its applications in chemical synthesis and pharmaceutical development. These properties are determined by the compound's molecular structure and can be modified through functionalization or the introduction of substituents at various positions on the pyridine ring (Odell et al., 2007).
Chemical Properties Analysis
The chemical properties of 6-Benzylpyridin-3-amine, including its reactivity, stability, and potential as a ligand in metal-catalyzed reactions, are critical for its utility in organic synthesis and medicinal chemistry. Its ability to participate in diverse chemical reactions makes it a valuable intermediate for the synthesis of complex molecules and the exploration of new chemical transformations (Liu et al., 2013).
Scientific Research Applications
Mechanism of Amines in Reduction Processes
- A study by Ohno, Ushida, and Oka (1984) examined how amines reduce 1-benzyl-3-carbamoylpyridinium ion (BNA+) into 1-benzyl-1,4-dihydronicotinamide (BNAH) in aqueous solutions. This work elucidated the mechanism of reduction and investigated the selectivity of nucleophilic attack on pyridinium salts, offering insights into the applications of amines like 6-Benzylpyridin-3-amine in chemical reduction processes (Ohno, Ushida, & Oka, 1984).
Synthesis of Bioactive Compounds
- Bolliger, Oberholzer, and Frech (2011) highlighted the importance of 2-aminopyridines, which are structurally related to 6-Benzylpyridin-3-amine, in synthesizing bioactive natural products and organic materials. Their research underscores the utility of aminopyridines in creating medicinally significant compounds (Bolliger, Oberholzer, & Frech, 2011).
Catalysis in Organic Synthesis
- Iovel', Golomba, and colleagues (2002) studied the condensation reactions involving aminopyridines, leading to pyridyl-pyridyl azomethines and aminals. This research shows the role of amines like 6-Benzylpyridin-3-amine in catalyzing important reactions in organic synthesis (Iovel' et al., 2002).
Applications in Organic Light-Emitting Diodes (OLEDs)
- Omae (2017) discussed the application of cyclometalated six-membered ring products, including compounds like 6-Benzylpyridin-3-amine, in the production of OLEDs. This research demonstrates the potential use of these compounds in advanced electronic applications (Omae, 2017).
Synthesis of Antihypertensive Agents
- Bennett, Blankley, Fleming, Smith, and Tessman (1981) researched the synthesis of 6-arylpyrido[2,3-d]pyrimidin-7-amine derivatives, which have significant antihypertensive activities. This indicates the potential of 6-Benzylpyridin-3-amine derivatives in medical applications, particularly in cardiovascular health (Bennett et al., 1981).
Anti-inflammatory and Antimicrobial Applications
- Kumar, Chauhan, and Drabu (2011) synthesized new derivatives of 6-arylpyrido[2,3-d]pyrimidin-7-amine and evaluated their anti-inflammatory and antimicrobial activities. This research suggests the relevance of 6-Benzylpyridin-3-amine derivatives in developing new pharmaceuticals (Kumar, Chauhan, & Drabu, 2011).
properties
IUPAC Name |
6-benzylpyridin-3-amine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2/c13-11-6-7-12(14-9-11)8-10-4-2-1-3-5-10/h1-7,9H,8,13H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVUGFOCDBAMBFF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=NC=C(C=C2)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Benzylpyridin-3-amine |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.